molecular formula C11H10BrNOS2 B2675038 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1797295-69-2

4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2675038
CAS No.: 1797295-69-2
M. Wt: 316.23
InChI Key: NRRMJKJIANZEHI-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Industrial production methods for thiophene derivatives often involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .

Scientific Research Applications

4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    2-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with bromine at a different position.

    4-chloro-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with chlorine instead of bromine.

    4-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and thiophene moieties, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS2/c12-9-5-10(16-7-9)11(14)13-3-1-8-2-4-15-6-8/h2,4-7H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRMJKJIANZEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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